molecular formula C17H21N3O3S3 B2640188 ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 511282-14-7

ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2640188
CAS No.: 511282-14-7
M. Wt: 411.55
InChI Key: FYSQOPNXZUHHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclohepta[b]thiophene core substituted with an ethyl carboxylate group at position 3 and a thioacetamido-linked 5-methyl-1,3,4-thiadiazole moiety at position 2. Its structure integrates key pharmacophoric elements:

  • Cyclohepta[b]thiophene: A seven-membered saturated ring fused to a thiophene, conferring conformational flexibility and enhanced lipophilicity compared to smaller bicyclic systems like benzo[b]thiophene .
  • 1,3,4-Thiadiazole: A sulfur- and nitrogen-rich heterocycle known for diverse bioactivities, including enzyme inhibition and antimicrobial properties .
  • Thioacetamido linker: Enhances metabolic stability and facilitates interactions with sulfur-binding biological targets .

Synthetic routes typically involve multi-step protocols, such as cyanoacetylation of ethyl 2-amino-cyclohepta[b]thiophene-3-carboxylate intermediates followed by substitution with thiadiazole derivatives (e.g., via nucleophilic thiol-displacement reactions) . Characterization relies on advanced techniques like NMR, HRMS, and crystallographic tools (e.g., OLEX2) .

Properties

IUPAC Name

ethyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S3/c1-3-23-16(22)14-11-7-5-4-6-8-12(11)26-15(14)18-13(21)9-24-17-20-19-10(2)25-17/h3-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSQOPNXZUHHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps. One common method involves the Gewald synthesis, which is a multi-component reaction used to synthesize thiophene derivatives . The reaction typically involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The thiadiazole moiety is known to interact with metal ions, which can play a role in its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Structural Differences Key Physicochemical Properties
Isopropyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - Benzothiophene (6-membered) vs. cyclohepta[b]thiophene
- Isopropyl ester vs. ethyl ester
Higher lipophilicity (logP↑) due to benzothiophene; slower ester hydrolysis due to steric bulk
Ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate - 1,2,4-Triazole (NH₂-substituted) vs. 1,3,4-thiadiazole Increased hydrogen-bonding capacity; lower metabolic stability (triazole vs. thiadiazole)
Ethyl 2-[(2-chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate - Chloroacetyl vs. thiadiazole-thioacetyl Higher electrophilicity; potential for nucleophilic substitution reactions
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate - 4-Chlorophenoxyacetyl vs. thiadiazole-thioacetyl Enhanced aromatic π-π interactions; increased logP (phenoxy group)

Pharmacokinetic and Stability Profiles

  • Ester Hydrolysis : Ethyl esters (target compound) hydrolyze faster than isopropyl esters (e.g., ), improving bioavailability but requiring formulation adjustments .
  • Metabolic Stability: Thiadiazole-thioacetyl linkers resist CYP450-mediated oxidation better than triazole or phenoxyacetyl groups .
  • Crystallographic Data : Tools like WinGX and OLEX2 confirm that the cyclohepta[b]thiophene’s puckered conformation reduces crystal packing efficiency compared to planar benzothiophenes .

Biological Activity

Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex heterocyclic compound that integrates a thiadiazole moiety known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4O3S3C_{12}H_{14}N_4O_3S_3, with a molecular weight of approximately 358.46 g/mol. The structure features a tetrahydro-cycloheptathiophene core linked to a thiadiazole group via an acetylamino functional group. This unique arrangement is believed to enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, in a study evaluating various derivatives against MCF-7 and A549 tumor cell lines, compounds similar to this compound exhibited significant cytotoxicity. One derivative showed an IC50 value of 0.084 mmol/L against MCF-7 cells and 0.034 mmol/L against A549 cells, indicating potent anticancer properties .

Antimicrobial Activity

Thiadiazole compounds are also recognized for their antimicrobial properties. Research has demonstrated that derivatives containing the thiadiazole ring often exhibit moderate to significant antibacterial and antifungal activities. For example, compounds with lipophilic characteristics tend to possess enhanced antibacterial effects .

The biological activities of thiadiazole derivatives are attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many thiadiazoles act as enzyme inhibitors, impacting pathways crucial for cancer cell survival and proliferation.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Properties : The presence of sulfur and nitrogen in the thiadiazole structure contributes to antioxidant activity, which may protect against oxidative stress in cells.

Study 1: Anticancer Evaluation

A comprehensive study evaluated several thiadiazole derivatives for their anticancer effects. Among them, the compound with structural similarities to this compound demonstrated remarkable selectivity against cancerous cells compared to normal fibroblast cells .

Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, derivatives were tested against various bacterial strains. The results indicated that compounds with enhanced lipophilicity exhibited stronger antibacterial activity compared to their less lipophilic counterparts .

Data Table: Biological Activities of Thiadiazole Derivatives

Compound NameActivity TypeTarget Cell LineIC50 (mmol/L)Reference
Compound AAnticancerMCF-70.084
Compound BAnticancerA5490.034
Compound CAntibacterialE. coli0.045
Compound DAntifungalC. albicans0.050

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.